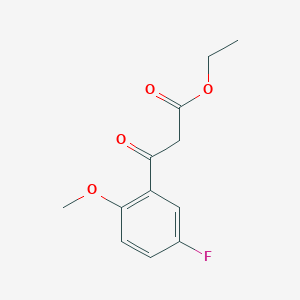![molecular formula C18H23NO3S B2395302 cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448053-89-1](/img/structure/B2395302.png)
cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Intermediates
A variety of synthetic strategies and intermediates involving cyclobutyl compounds and related structures have been explored in scientific research, demonstrating the versatility and importance of these molecules in organic synthesis.
New Synthesis Methods : An efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride illustrates a novel strategy involving stereoselective electrophilic addition and subsequent ring closure to afford amino derivative functionalized on the carbon ring. This methodology opens avenues for the synthesis of hydroxy and carboxylic derivatives from intermediary disulfonamide, showcasing the potential of cyclobutyl compounds in complex molecule construction (Lescop, Mevellec, & Huet, 2001).
Diverse Substituted Compounds : The exploration of variously substituted tetrahydroquinazolinone derivatives via Diels–Alder Adducts of Phenyl Vinyl Sulfone to Cyclobutene-Annelated Pyrimidinones demonstrates the cyclobutyl ring's utility in generating compounds with potential pharmaceutical relevance. This work highlights the cyclobutyl scaffold's adaptability in constructing complex heterocyclic structures (Dalai et al., 2006).
Antibacterial Activity : The synthesis and study of novel (3-(4-substitutedphenylamino)-8-azabicyclo(3.2.1)oct-8yl)-phenyl-methanone derivatives have been reported, indicating the structural modification potential of cyclobutyl compounds for developing antibacterial agents. This research exemplifies the cyclobutyl ring's role in medicinal chemistry, particularly in creating new antibacterial compounds (Reddy et al., 2011).
Spiroannulation Techniques : Cyclobutyl phenyl sulfoxide and derivatives have been used for the spiroannelation of cyclopentanone, demonstrating the cyclobutyl ring's utility in constructing spiro compounds. This work emphasizes cyclobutyl compounds' significance in synthesizing complex molecular architectures with potential for further functionalization (Fitjer, Schlotmann, & Noltemeyer, 1995).
Wirkmechanismus
Target of Action
The primary target of this compound is the Janus kinase family member TYK2 . TYK2 is a key regulator of IL-12 and IL-23 signaling pathways , which are involved in the pathogenesis of multiple inflammatory and autoimmune diseases such as psoriasis, lupus, and inflammatory bowel diseases (IBD) .
Mode of Action
This compound acts as a potent oral TYK2 allosteric inhibitor . It binds potently to the JH2 regulatory domain of the TYK2 protein . This binding inhibits IL-23 and IFNα/β induced reporter activation depending on TYK2 kinase . It also inhibits IFNα triggered pSTAT5 potently in human whole blood assay .
Biochemical Pathways
The compound affects the IL-12 and IL-23 signaling pathways . These pathways are associated with Th1 and Th17 cell differentiation and activation . By inhibiting TYK2, the compound disrupts these pathways, potentially reducing the inflammatory and autoimmune responses associated with diseases like psoriasis, lupus, and IBD .
Pharmacokinetics
The compound is orally bioavailable . It has been designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is high, as measured in in vitro kinase assays . The compound exhibits excellent ADME properties .
Result of Action
The compound demonstrates dose-dependent efficacy in commonly studied animal models . Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats . It also significantly reduces the ear swelling in a dose-dependent manner in IL-23-induced mouse psoriasis model .
Eigenschaften
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c20-18(13-5-4-6-13)19-14-9-10-15(19)12-17(11-14)23(21,22)16-7-2-1-3-8-16/h1-3,7-8,13-15,17H,4-6,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMVDRQLGQZQCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

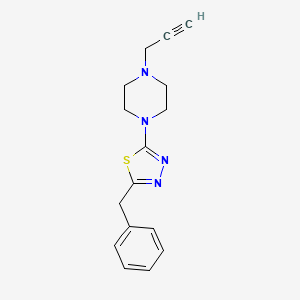

![6,6-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B2395223.png)

![3-Cyclopropyl-1-{1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2395226.png)
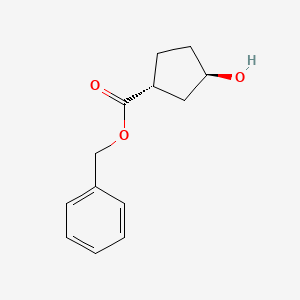
![N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2395233.png)
![N-(1-phenylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2395234.png)
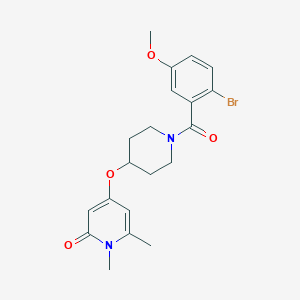
![3-(4-methylbenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2395236.png)
![(4-(1H-indole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2395238.png)
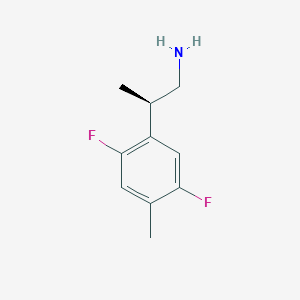
![N-[2-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395240.png)
